molecular formula C9H8Cl3NO2 B2914904 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one CAS No. 338753-30-3

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Cat. No.: B2914904
CAS No.: 338753-30-3
M. Wt: 268.52
InChI Key: GZQIPVIARZLFFG-UHFFFAOYSA-N
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Description

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is a synthetic organic compound with a unique structure that includes a pyrrole ring substituted with an acetyl group and a trichloromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Acetylation: The pyrrole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce methyl derivatives.

Scientific Research Applications

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is unique due to its combination of a pyrrole ring with an acetyl group and a trichloromethyl ketone. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-acetyl-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2/c1-5(14)6-3-7(13(2)4-6)8(15)9(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQIPVIARZLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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